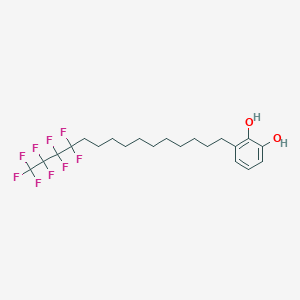![molecular formula C25H32ClN3O3 B236809 N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide](/img/structure/B236809.png)
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide, also known as CIPB or TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies. CIPB is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays an important role in B-cell receptor signaling and is a target for the treatment of B-cell malignancies.
作用机制
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide selectively inhibits BTK, which is a key component of the B-cell receptor signaling pathway. BTK is involved in the activation of downstream signaling molecules, including phospholipase Cγ2 (PLCγ2) and protein kinase Cβ (PKCβ), which ultimately leads to the activation of transcription factors such as NF-κB and AP-1. By inhibiting BTK, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide blocks the activation of these downstream signaling molecules, leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its effects on B-cell malignancies, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and systemic lupus erythematosus. These effects are thought to be due to the inhibition of BTK in immune cells such as macrophages and dendritic cells.
实验室实验的优点和局限性
One advantage of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide is its selectivity for BTK, which reduces the potential for off-target effects. However, one limitation of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide is its relatively short half-life, which may require frequent dosing in preclinical studies.
未来方向
For research on N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide include further preclinical studies to evaluate its efficacy and safety in B-cell malignancies and other diseases. In addition, there is interest in developing combination therapies that target multiple components of the B-cell receptor signaling pathway, including BTK, to improve treatment outcomes. Finally, there is also interest in developing more potent and selective BTK inhibitors, which may have improved efficacy and fewer side effects compared to current inhibitors.
合成方法
The synthesis of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with 4-isobutoxyaniline to form 3-chloro-4-(4-isobutoxyphenyl)nitrobenzene. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with 4-isobutyryl-1-piperazine to form the final product.
科学研究应用
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies, both in vitro and in vivo.
属性
产品名称 |
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide |
|---|---|
分子式 |
C25H32ClN3O3 |
分子量 |
458 g/mol |
IUPAC 名称 |
N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C25H32ClN3O3/c1-17(2)16-32-21-8-5-19(6-9-21)24(30)27-20-7-10-23(22(26)15-20)28-11-13-29(14-12-28)25(31)18(3)4/h5-10,15,17-18H,11-14,16H2,1-4H3,(H,27,30) |
InChI 键 |
SHYLRBSBENITDH-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C(C)C)Cl |
规范 SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B236734.png)


![N-{4-[(2-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236752.png)
![4-isobutoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236756.png)
![2-(4-ethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B236760.png)







![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-bromobenzamide](/img/structure/B236798.png)